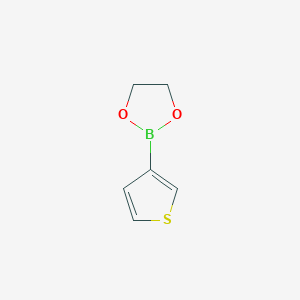
2-(Thiophen-3-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)-1,3,2-dioxaborolane is a heterocyclic compound containing a thiophene ring fused with a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1,3,2-dioxaborolane typically involves the cyclization of thiophene derivatives with boronic acids or boronates. One common method is the reaction of thiophene-3-boronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Thiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds.
科学的研究の応用
2-(Thiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It serves as a building block for the synthesis of advanced materials with applications in sensors, catalysts, and corrosion inhibitors.
作用機序
The mechanism of action of 2-(Thiophen-3-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with cellular targets to exert its pharmacological effects, although the exact molecular mechanisms are still under investigation .
類似化合物との比較
Similar Compounds
Thiophene: A five-membered heterocyclic compound with a sulfur atom.
Dioxaborolane: A boron-containing heterocycle with two oxygen atoms.
Uniqueness
2-(Thiophen-3-yl)-1,3,2-dioxaborolane is unique due to the combination of the thiophene ring and the dioxaborolane moiety, which imparts distinct electronic and chemical properties. This combination enhances its applicability in various fields, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
718640-75-6 |
|---|---|
分子式 |
C6H7BO2S |
分子量 |
154.00 g/mol |
IUPAC名 |
2-thiophen-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5H,2-3H2 |
InChIキー |
IQMJICFRSJNWDC-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)



![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)







